molecular formula C35H67IO4 B055006 (2-Hexadecanoyloxy-3-iodopropyl) hexadecanoate CAS No. 40290-36-6

(2-Hexadecanoyloxy-3-iodopropyl) hexadecanoate

Cat. No. B055006
CAS RN: 40290-36-6
M. Wt: 678.8 g/mol
InChI Key: JJKDQFHYOKPMCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2-Hexadecanoyloxy-3-iodopropyl) hexadecanoate” is a chemical compound with the CAS Number: 40290-36-6 . It has a molecular weight of 678.80900 and a molecular formula of C35H67IO4 .


Molecular Structure Analysis

The molecular structure of a compound includes the arrangement of atoms and the chemical bonds that hold the atoms together. For example, a similar compound, 3-(hexadecanoyloxy)-2,2-bis[(hexadecanoyloxy)methyl]propyl hexadecanoate, contains a total of 208 bond(s) .

Scientific Research Applications

Bioactivity and Antioxidant Testing

Research conducted on hexadecanoic acid, a component structurally similar to (2-Hexadecanoyloxy-3-iodopropyl) hexadecanoate, has shown its potential bioactivity. A study revealed that hexadecanoic acid exhibits high toxicity based on toxicity tests using Artemia salina Leach, although it did not demonstrate antioxidant activity (Panggua et al., 2016).

Synthesis and Pharmaceutical Applications

In the synthesis of therapeutic agents, the related compound hexadecanoic acid plays a role. For instance, a study described a method to create key chiral building blocks involving hexadecanoic acid derivatives, which are crucial in developing anti-tumor and anti-obesity agents (Tripathi & Kumar, 2012).

Chemical Modifications and Functionalization

The functionalization of materials using iodopropyl groups, structurally related to this compound, was explored in a study. This research demonstrated the synthesis of mesoporous silica functionalized with iodopropyl groups, showcasing the potential for chemical modifications (Alauzun et al., 2007).

Potential in Cancer Research

Hexadecanoic acid, closely related to this compound, has been identified in studies as having potential in cancer research. One such study discovered hexadecanoic acid in marine organisms, indicating its role in inducing apoptosis in human cancer cell lines, which could lead to the development of new therapeutic strategies (Sharifi et al., 2020).

properties

CAS RN

40290-36-6

Molecular Formula

C35H67IO4

Molecular Weight

678.8 g/mol

IUPAC Name

(2-hexadecanoyloxy-3-iodopropyl) hexadecanoate

InChI

InChI=1S/C35H67IO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3

InChI Key

JJKDQFHYOKPMCL-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CI)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CI)OC(=O)CCCCCCCCCCCCCCC

synonyms

Hexadecanoic acid, 1-(iodomethyl)-1,2-ethanediyl ester;  (±)-Hexadecanoic Acid 1-(Iodomethyl)-1,2-ethanediyl Ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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